molecular formula C18H16N2O7S B2869039 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034259-35-1

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2869039
CAS No.: 2034259-35-1
M. Wt: 404.39
InChI Key: YMQHLARDIYDVQT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including furan rings, a benzo[d]oxazole ring, and a sulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Benzo[d]oxazole is a fused-ring compound that consists of a benzene ring attached to an oxazole ring. Sulfonamides are organic sulfur compounds that contain the -SO2NH2 group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan rings would contribute to the compound’s aromaticity, while the sulfonamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The furan rings might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Biological Activities of Sulfonamide Hybrids

Sulfonamide compounds, including N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, are known for their significant synthetic bacteriostatic antimicrobial properties. Research has shown that hybridizing sulfonamides with various pharmaceutically active heterocyclic moieties leads to a broad spectrum of biological activities. Recent advances have focused on designing and developing more effective sulfonamide hybrids by combining them with heterocyclic components such as furan, resulting in compounds with enhanced pharmacological profiles (Shakila Ghomashi, Reihane Ghomashi, H. Aghaei, A. Massah, 2022).

Antibacterial and Antioxidant Activities

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. The incorporation of furan moieties into these compounds has shown to contribute to their effective antiurease and antioxidant activities. Such studies indicate the potential of these compounds for developing new antimicrobial and antioxidant agents, highlighting the importance of structural modifications in enhancing their biological effectiveness (B. B. Sokmen, Nurhan Gumrukcuoglu, Serpil Uğraş, H. Sahin, Yasemin Sagkal, H. I. Uğraş, 2014).

Application in Herbicide Development

Research into the synthesis of novel herbicides has led to the development of compounds utilizing furan moieties. These studies involve the synthesis of intermediates that are crucial for the development of effective herbicidal agents. This showcases the potential application of sulfonamide derivatives in agriculture, particularly in the formulation of new herbicides with enhanced activity and specificity (Chen Huan-you, 2011).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Sulfonamide compounds have been studied for their potential in treating glaucoma through the inhibition of carbonic anhydrase. Research into furazan and furoxan sulfonamides has shown these compounds to be potent inhibitors of human carbonic anhydrase isoforms. These findings are significant for the development of new treatments for glaucoma, demonstrating the therapeutic potential of sulfonamide derivatives in ophthalmology (K. Chegaev, L. Lazzarato, Yasinalli Tamboli, D. Boschi, Marco Blangetti, A. Scozzafava, F. Carta, E. Masini, R. Fruttero, C. Supuran, A. Gasco, 2014).

Future Directions

The potential applications of this compound would depend on its properties. If it does have antibacterial properties, it could be studied further for potential use in medicine . Additionally, the presence of multiple aromatic rings could make this compound interesting for material science applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S/c1-20-14-9-13(4-5-15(14)27-17(20)21)28(23,24)19-11-18(22,12-6-8-25-10-12)16-3-2-7-26-16/h2-10,19,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHLARDIYDVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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